4-(Aminomethyl)-3-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-3-(methylsulfanyl)phenol is an organic compound with the molecular formula C8H11NOS It is characterized by the presence of an aminomethyl group (-CH2NH2) and a methylsulfanyl group (-SCH3) attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From 4-hydroxybenzaldehyde: The synthesis of 4-(aminomethyl)-3-(methylsulfanyl)phenol can be achieved through a multi-step process starting from 4-hydroxybenzaldehyde
From 4-hydroxybenzonitrile:
Industrial Production Methods
Industrial production methods for 4-(aminomethyl)-3-(methylsulfanyl)phenol typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include reducing agents such as sodium borohydride and nucleophiles like methylthiolate.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 4-(Aminomethyl)-3-(methylsulfanyl)phenol can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or methylsulfanyl groups, leading to the formation of a variety of substituted phenols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Methylthiolate, hydroxide ions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenol derivatives.
Substitution: Substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-3-(methylsulfanyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(aminomethyl)-3-(methylsulfanyl)phenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylamino)phenol: Similar structure but with a methylamino group instead of an aminomethyl group.
4-(Methylmercapto)phenol: Similar structure but lacks the aminomethyl group.
4-(Aminomethyl)phenol: Similar structure but lacks the methylsulfanyl group.
Uniqueness
4-(Aminomethyl)-3-(methylsulfanyl)phenol is unique due to the presence of both the aminomethyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H11NOS |
---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
4-(aminomethyl)-3-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,10H,5,9H2,1H3 |
InChI-Schlüssel |
LZNVJXCUSVJVKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.